![molecular formula C17H21NO3 B2449919 1-(2-Methoxy-5-nitrophenyl)adamantane CAS No. 893765-46-3](/img/structure/B2449919.png)
1-(2-Methoxy-5-nitrophenyl)adamantane
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Overview
Description
“1-(2-Methoxy-5-nitrophenyl)adamantane” is a chemical compound that contains an adamantane backbone with a 2-methoxy-5-nitrophenyl group attached to it . Adamantane is a colorless, crystalline chemical compound with a camphor-like odor. It consists of three connected cyclohexane rings arranged in the “armchair” conformation . The 2-methoxy-5-nitrophenyl group is a derivative of phenol, which has a methoxy (-OCH3) group at the 2nd position and a nitro (-NO2) group at the 5th position of the benzene ring .
Molecular Structure Analysis
The adamantane backbone of the molecule is a highly symmetrical, three-dimensional structure composed of fused cyclohexane rings . The 2-methoxy-5-nitrophenyl group is planar due to the sp2 hybridization of the carbon atoms in the benzene ring .Chemical Reactions Analysis
Adamantane derivatives are known to undergo a variety of chemical reactions, including radical-based functionalization reactions that directly convert C–H bonds to C–C bonds . The presence of the nitro group in the 2-methoxy-5-nitrophenyl group could potentially make the compound more reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-Methoxy-5-nitrophenyl)adamantane” would be influenced by both the adamantane and the 2-methoxy-5-nitrophenyl moieties. Adamantane is known for its thermal stability and resistance to chemical reactions, while the 2-methoxy-5-nitrophenyl group could confer properties such as increased polarity and potential reactivity .Scientific Research Applications
Medicinal Chemistry
Adamantane derivatives, including 1-(2-Methoxy-5-nitrophenyl)adamantane, have diverse applications in the field of medicinal chemistry . They are known for their unique structural, biological, and stimulus-responsive properties .
Catalyst Development
Adamantane derivatives can be used in the development of catalysts . Their unique structure and properties make them suitable for a variety of catalytic applications.
Nanomaterials
Adamantane derivatives are also used in the field of nanomaterials . Their unique properties can be leveraged to create materials with novel characteristics.
Antimicrobial Properties
Some adamantane derivatives have shown antimicrobial properties . For instance, they have been found to influence the biofilm formation of E. faecalis, P. aeruginosa, and methicillin-resistant S. aureus .
Cytotoxicity
Adamantane derivatives have been studied for their cytotoxicity . Some derivatives have been found to not cause statistically significant changes in cell proliferation within the range of the tested doses .
Synthesis of Substituted Adamantanes
Adamantane derivatives are frequently synthesized via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . This makes them useful in the synthesis of substituted adamantanes and higher diamondoids .
Future Directions
The future research directions for this compound could include exploring its potential applications in various fields such as medicinal chemistry, materials science, and nanotechnology . Additionally, further studies could be conducted to understand its reactivity and the potential for functionalization .
Mechanism of Action
Target of Action
The targets of a compound like “1-(2-Methoxy-5-nitrophenyl)adamantane” would depend on its specific chemical structure and properties. It could potentially interact with various proteins, enzymes, or receptors in the body. The adamantane core is known to interact with a variety of biological targets, including certain viral proteins and neurotransmitter receptors .
Mode of Action
The mode of action would depend on the specific targets of “1-(2-Methoxy-5-nitrophenyl)adamantane”. For example, if it targets an enzyme, it might inhibit the enzyme’s activity, leading to changes in a biochemical pathway. The nitrophenyl group could potentially undergo metabolic reduction, which might influence its mode of action .
Biochemical Pathways
The affected pathways would depend on the specific targets and mode of action of “1-(2-Methoxy-5-nitrophenyl)adamantane”. If it inhibits an enzyme, it could disrupt a metabolic pathway, leading to changes in the concentrations of certain metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “1-(2-Methoxy-5-nitrophenyl)adamantane” would depend on its chemical properties. The adamantane core is lipophilic, which could influence its absorption and distribution. The methoxy and nitrophenyl groups could potentially be metabolized by the body .
Result of Action
The molecular and cellular effects of “1-(2-Methoxy-5-nitrophenyl)adamantane” would depend on its targets and mode of action. For example, if it inhibits an enzyme, it could lead to changes in cell function or viability .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of “1-(2-Methoxy-5-nitrophenyl)adamantane”. For example, certain conditions might enhance or inhibit its interactions with its targets .
properties
IUPAC Name |
1-(2-methoxy-5-nitrophenyl)adamantane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-21-16-3-2-14(18(19)20)7-15(16)17-8-11-4-12(9-17)6-13(5-11)10-17/h2-3,7,11-13H,4-6,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSLKCWOASOHFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C23CC4CC(C2)CC(C4)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxy-5-nitrophenyl)adamantane |
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